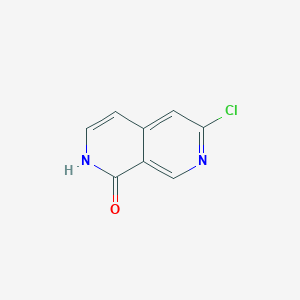6-Chloro-2,7-naphthyridin-1(2H)-one
CAS No.: 1260663-93-1
Cat. No.: VC2874470
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260663-93-1 |
|---|---|
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 6-chloro-2H-2,7-naphthyridin-1-one |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) |
| Standard InChI Key | ALJYDCYFBWNNLH-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=CN=C(C=C21)Cl |
| Canonical SMILES | C1=CNC(=O)C2=CN=C(C=C21)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-2,7-naphthyridin-1(2H)-one, also known as 6-Chloro-2H- naphthyridin-1-one or 6-chloro-8aH-2,7-naphthyridin-1-one, is a heterocyclic compound featuring a naphthyridine core structure . Naphthyridines are diazanaphthalenes, a group of heterocyclic compounds containing two pyridine rings fused together . This particular naphthyridine derivative contains a chlorine atom at the 6-position, which significantly influences its chemical reactivity and potential applications.
Molecular Identification
The compound is uniquely identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1260663-93-1 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| SMILES Notation | C1=CNC(=O)C2=CN=C(C=C21)Cl |
| InChI | InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) |
| InChIKey | ALJYDCYFBWNNLH-UHFFFAOYSA-N |
The molecular structure of 6-Chloro-2,7-naphthyridin-1(2H)-one contains a bicyclic system with two nitrogen atoms at positions 2 and 7 of the ring structure, a carbonyl group at position 1, and a chlorine atom at position 6. This specific arrangement of atoms contributes to the compound's unique chemical behavior and reactivity patterns.
Structural Features
The naphthyridine core of this compound consists of two fused six-membered rings, each containing a nitrogen atom. The presence of the carbonyl group at position 1 creates a lactam functionality, while the chlorine substituent at position 6 provides a reactive site for potential chemical modifications. The compound exists in a tautomeric form where the hydrogen can migrate between the nitrogen atom and the carbonyl oxygen, influencing its physical and chemical properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Chloro-2,7-naphthyridin-1(2H)-one is essential for its handling, storage, and application in various chemical processes and research activities.
Spectroscopic Data
Mass spectrometry data for 6-Chloro-2,7-naphthyridin-1(2H)-one reveals characteristic fragmentation patterns that can be used for its identification. The compound's predicted collision cross-section data for various adducts is presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.01631 | 131.5 |
| [M+Na]⁺ | 202.99825 | 147.9 |
| [M+NH₄]⁺ | 198.04285 | 140.7 |
| [M+K]⁺ | 218.97219 | 140.2 |
| [M-H]⁻ | 179.00175 | 133.3 |
| [M+Na-2H]⁻ | 200.98370 | 139.7 |
| [M]⁺ | 180.00848 | 134.7 |
| [M]⁻ | 180.00958 | 134.7 |
These collision cross-section values provide valuable information for analytical applications, particularly in ion mobility spectrometry and mass spectrometry-based identification.
Physicochemical Characteristics
While specific experimental data on the physical properties of 6-Chloro-2,7-naphthyridin-1(2H)-one is limited in the available literature, structural analysis suggests it likely exhibits properties typical of heterocyclic compounds containing nitrogen atoms and a carbonyl group. These include potential for hydrogen bonding, moderate solubility in polar organic solvents, and potential for acid-base interactions due to the presence of the amide functionality.
The compound's chlorine substituent at the 6-position introduces additional reactivity for nucleophilic aromatic substitution reactions, making it a valuable building block in organic synthesis. This feature particularly enhances its utility in medicinal chemistry for the development of compound libraries with structural diversity.
Applications and Biological Activity
6-Chloro-2,7-naphthyridin-1(2H)-one has diverse applications across different fields, with particular significance in medicinal chemistry and organic synthesis.
Synthetic Applications
In organic synthesis, 6-Chloro-2,7-naphthyridin-1(2H)-one serves as a valuable building block for the construction of more complex heterocyclic systems. The chlorine substituent provides a reactive site for various transformations, including:
-
Nucleophilic aromatic substitution reactions
-
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Metal-catalyzed functionalization
| Package Size | Price Range (USD) |
|---|---|
| 100 mg | $10.00 - $13.00 |
| 250 mg | $18.00 - $25.00 |
| 500 mg | $35.00 - $49.00 |
| 1 g | $52.00 - $73.00 |
| 5 g | $255.00 - $364.00 |
| 10 g | $509.00 - $727.00 |
| 25 g | $1,101.00 - $1,572.00 |
The availability of this compound from commercial sources facilitates its inclusion in research projects and chemical libraries without the need for in-house synthesis, thereby accelerating discovery and development processes.
Related Compounds
The naphthyridine family encompasses several compounds structurally related to 6-Chloro-2,7-naphthyridin-1(2H)-one. Understanding these relationships provides valuable context for the compound's chemical behavior and potential applications.
Structural Analogs
One closely related compound is 6-Chloro-3,4-dihydro-2H- naphthyridin-1-one (CAS 1260664-25-2), which differs from 6-Chloro-2,7-naphthyridin-1(2H)-one by having a saturated bond at positions 3 and 4 . This structural difference affects the compound's planarity, electronic distribution, and consequently, its chemical reactivity and potential biological activities.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 6-Chloro-2,7-naphthyridin-1(2H)-one | 1260663-93-1 | C₈H₅ClN₂O | 180.59 g/mol |
| 6-Chloro-3,4-dihydro-2H- naphthyridin-1-one | 1260664-25-2 | C₈H₇ClN₂O | 182.61 g/mol |
The subtle structural differences between these compounds highlight the importance of precise chemical characterization and the impact that minor structural modifications can have on a compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume